2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline
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Overview
Description
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is a complex organic compound that features a phosphanyl group attached to a phenyl ring, which is further connected to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline typically involves multiple steps. One common method includes the reaction of a phosphine derivative with an aniline compound under controlled conditions. For example, the reaction might be carried out in a dry solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems for reagent addition and product isolation would also be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the aniline derivative.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the aniline derivative can interact with biological molecules, potentially modulating their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-methylaniline: This compound has a similar aniline structure but lacks the phosphanyl group, making it less versatile in catalysis.
3-Bromo-N-methylaniline: This compound features a bromine substituent, which can participate in different types of chemical reactions compared to the phosphanyl group.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is unique due to the presence of the dicyclohexylphosphanyl group, which enhances its ability to act as a ligand in coordination chemistry. This makes it particularly valuable in catalytic applications where precise control over reaction conditions is required .
Properties
Molecular Formula |
C33H42NP |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-14-12-15-26(24-25)29-21-13-22-31(34(2)3)33(29)30-20-10-11-23-32(30)35(27-16-6-4-7-17-27)28-18-8-5-9-19-28/h10-15,20-24,27-28H,4-9,16-19H2,1-3H3 |
InChI Key |
AZKYDLNHSDXUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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